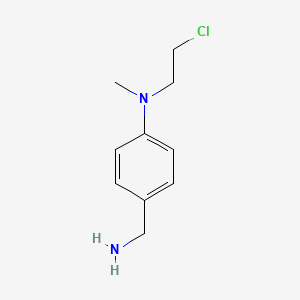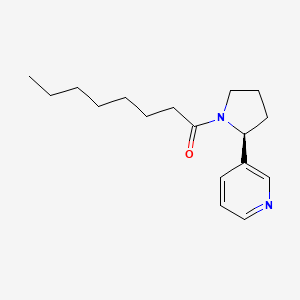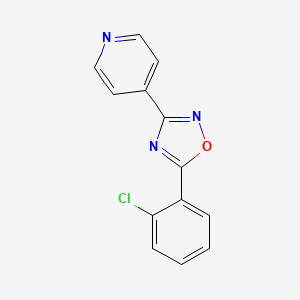
皮菲索
描述
Pifexole is a chemical compound known for its muscle-relaxant properties. It is a derivative of 1,2,4-oxadiazole and has shown significant potency in animal studies, being seven times more effective than chlorzoxazone in inhibiting strychnine-induced convulsions in rats . The molecular formula of Pifexole is C13H8ClN3O, and it has a molecular weight of 257.68 g/mol .
科学研究应用
Pifexole has several scientific research applications, including:
Chemistry: It is used as a model compound in the study of 1,2,4-oxadiazole derivatives and their chemical properties.
Biology: Pifexole’s muscle-relaxant properties make it a valuable tool in studying neuromuscular functions and related disorders.
Medicine: While not approved for human use, Pifexole’s potent muscle-relaxant effects have potential therapeutic implications.
Industry: Pifexole can be used in the development of new muscle-relaxant drugs and other pharmaceutical applications.
作用机制
匹非索的确切作用机制尚未完全了解。 它被认为通过与神经肌肉系统中的特定分子靶标相互作用来发挥其肌肉松弛作用。 匹非索可能影响肌肉收缩和舒张的途径,从而导致在动物研究中观察到的效果 .
类似化合物:
氯唑沙宗: 一种与匹非索具有类似特征但效力较低的肌肉松弛剂。
甲卡巴醇: 另一种用于治疗肌肉痉挛的肌肉松弛剂。
环丙沙星: 一种常用的肌肉松弛剂,用于缓解肌肉疼痛和痉挛。
匹非索的独特之处: 匹非索因其与氯唑沙宗相比显著更高的效力而脱颖而出。 它作为1,2,4-恶二唑衍生物的独特化学结构也将其与其他肌肉松弛剂区分开来,使其成为进一步研究和开发的宝贵化合物 .
生化分析
Biochemical Properties
Pifexole plays a crucial role in biochemical reactions, particularly in its interaction with enzymes and proteins involved in muscle relaxation. It is known to interact with the gamma-aminobutyric acid (GABA) receptors, enhancing their inhibitory effects on neurotransmission. This interaction leads to a reduction in neuronal excitability, which is essential for its muscle-relaxant properties. Additionally, Pifexole has been shown to inhibit strychnine-induced convulsions by interacting with glycine receptors, further contributing to its muscle-relaxant effects .
Cellular Effects
Pifexole influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of GABAergic neurons, leading to decreased neuronal excitability and muscle relaxation. Pifexole also affects gene expression by upregulating genes involved in inhibitory neurotransmission and downregulating those associated with excitatory neurotransmission. This modulation of gene expression contributes to its overall muscle-relaxant effects .
Molecular Mechanism
At the molecular level, Pifexole exerts its effects through binding interactions with GABA and glycine receptors. By enhancing the inhibitory effects of GABA receptors and inhibiting the excitatory effects of glycine receptors, Pifexole reduces neuronal excitability and induces muscle relaxation. Additionally, Pifexole may inhibit the activity of certain enzymes involved in neurotransmitter synthesis, further contributing to its muscle-relaxant properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Pifexole have been observed to change over time. Pifexole is relatively stable under standard storage conditions, with a shelf life of up to three years when stored as a powder at -20°C . Its stability may decrease when dissolved in solvents, necessitating storage at -80°C for optimal preservation. Long-term studies have shown that Pifexole maintains its muscle-relaxant effects over extended periods, although its potency may gradually decrease due to degradation .
Dosage Effects in Animal Models
The effects of Pifexole vary with different dosages in animal models. At low doses, Pifexole effectively inhibits strychnine-induced convulsions and induces muscle relaxation without significant adverse effects. At higher doses, Pifexole may cause toxicity, including respiratory depression and sedation. These threshold effects highlight the importance of careful dosage management in experimental and therapeutic settings .
Metabolic Pathways
Pifexole is involved in several metabolic pathways, primarily those related to neurotransmitter synthesis and degradation. It interacts with enzymes such as glutamate decarboxylase and glycine decarboxylase, influencing the levels of GABA and glycine in the central nervous system. These interactions affect metabolic flux and the overall balance of inhibitory and excitatory neurotransmission, contributing to Pifexole’s muscle-relaxant effects .
Transport and Distribution
Within cells and tissues, Pifexole is transported and distributed through interactions with specific transporters and binding proteins. It is known to bind to plasma proteins, facilitating its distribution throughout the body. Additionally, Pifexole may interact with transporters involved in neurotransmitter uptake, influencing its localization and accumulation in specific tissues, particularly in the central nervous system .
Subcellular Localization
Pifexole’s subcellular localization is primarily within the central nervous system, where it exerts its muscle-relaxant effects. It is localized in synaptic vesicles and neuronal membranes, where it interacts with GABA and glycine receptors. This localization is facilitated by targeting signals and post-translational modifications that direct Pifexole to specific compartments within neurons .
准备方法
合成路线和反应条件: 匹非索可以通过涉及羧酸和腈的一锅法合成方法合成。 这种方法已被优化用于平行化学,从而可以有效地生产3,5-二取代的1,2,4-恶二唑 。 该反应通常涉及使用易于获得的试剂,并在温和条件下进行,以实现中等产率。
工业生产方法: 虽然匹非索的具体工业生产方法没有得到广泛的记录,但上面提到的单锅合成方法可以放大到工业应用中。 该方法的简单性和成本效益使其适合大规模生产。
化学反应分析
反应类型: 匹非索会发生各种化学反应,包括:
氧化: 匹非索可以在特定条件下被氧化以形成相应的氧化物。
还原: 还原反应可以将匹非索转化为其还原形式。
取代: 匹非索可以参与取代反应,其中官能团被其他基团取代。
常用试剂和条件:
氧化: 可以使用常见的氧化剂,例如高锰酸钾或过氧化氢。
还原: 通常使用还原剂,如氢化铝锂或硼氢化钠。
取代: 在适当的条件下,可以使用各种亲核试剂和亲电试剂来实现取代反应。
形成的主要产物: 从这些反应中形成的主要产物取决于所用试剂和条件的具体情况。 例如,氧化可能产生氧化物,而还原可以产生匹非索的还原衍生物。
4. 科研应用
匹非索有几种科学研究应用,包括:
化学: 它被用作研究1,2,4-恶二唑衍生物及其化学性质的模型化合物。
生物学: 匹非索的肌肉松弛特性使其成为研究神经肌肉功能和相关疾病的宝贵工具。
医药: 虽然尚未获准用于人类,但匹非索的强效肌肉松弛作用具有潜在的治疗意义。
工业: 匹非索可用于开发新的肌肉松弛药物和其他药物应用。
属性
IUPAC Name |
5-(2-chlorophenyl)-3-pyridin-4-yl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN3O/c14-11-4-2-1-3-10(11)13-16-12(17-18-13)9-5-7-15-8-6-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXVGPSQAIBDQJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC=NC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6045117 | |
| Record name | Pifexole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6045117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666227 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
27199-40-2 | |
| Record name | Pifexole [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027199402 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pifexole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=305743 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pifexole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6045117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PIFEXOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36DL76CZNI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[5-(3,4-diethoxyphenyl)-2-tetrazolyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B1196169.png)
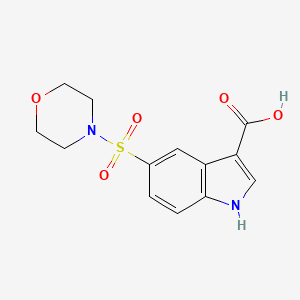
![4-[(4-Chlorophenyl)hydrazinylidene]pyrazole-3,5-diamine](/img/structure/B1196172.png)
![5-[(3-methyl-2-thienyl)methylene]-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one](/img/structure/B1196173.png)

![4-[(Bicyclo[4.1.0]heptane-7-carbonyl)-amino]-benzoic acid ethyl ester](/img/structure/B1196177.png)
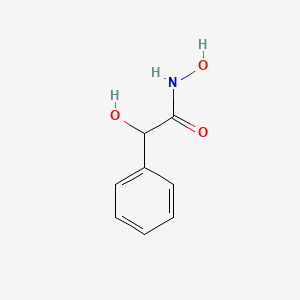
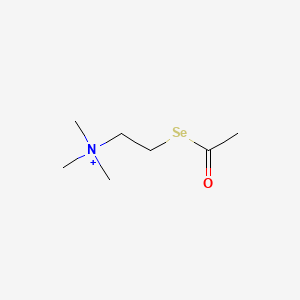
![1-Methyl-7-[2-(5-nitrofuran-2-yl)ethenyl]-4-oxo-1,8-naphthyridine-3-carboxylate](/img/structure/B1196181.png)


